molecular formula C17H16Cl2N4OS B2965863 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone CAS No. 860649-41-8

1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone

Número de catálogo: B2965863
Número CAS: 860649-41-8
Peso molecular: 395.3
Clave InChI: ZFPQDCJCDFMMSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound features a pyridinone core linked to a 1,2,4-triazole ring substituted with ethyl and methylsulfanyl groups at positions 4 and 5, respectively. The pyridinone moiety is further substituted with a 2,4-dichlorobenzyl group.

Propiedades

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4OS/c1-3-23-15(20-21-17(23)25-2)13-5-4-8-22(16(13)24)10-11-6-7-12(18)9-14(11)19/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPQDCJCDFMMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone (CAS No. 860649-41-8) is a member of the triazole family, which has garnered attention for its diverse biological activities. The structural characteristics of this compound suggest potential pharmacological applications, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16Cl2N4OSC_{17}H_{16}Cl_2N_4OS with a molecular weight of 395.31 g/mol. The structure includes a triazole ring and a pyridinone moiety, which are known for their biological relevance.

PropertyValue
Molecular FormulaC17H16Cl2N4OS
Molecular Weight395.31 g/mol
CAS Number860649-41-8
Purity>90%

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. A study focused on similar triazole derivatives demonstrated that they can inhibit the growth of various cancer cell lines. For instance, a related compound was found to have an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds similar to 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone have shown activity against various pathogenic bacteria and fungi. For example, certain derivatives demonstrated effective antibacterial activity when tested against standard strains like E. coli and S. aureus .

The biological activity of this compound is attributed to its ability to interfere with cellular processes such as DNA synthesis and repair mechanisms in cancer cells, as well as disrupting cell wall synthesis in bacteria . The presence of the triazole ring is crucial for its interaction with biological targets.

Study 1: In Vitro Anticancer Screening

A recent study screened various triazole derivatives against several cancer cell lines, including breast and colon cancer models. The results indicated that compounds similar to 1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone exhibited promising cytotoxicity profiles, suggesting their potential as therapeutic agents .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related triazole compounds against clinical isolates of bacteria. These studies revealed that certain derivatives had significant inhibitory effects on bacterial growth, highlighting their potential use in treating infections caused by resistant strains .

Comparación Con Compuestos Similares

Key Observations :

  • Core Structure: Pyridinone derivatives (target, ) exhibit structural similarity, whereas pyridazinone () alters electronic properties and hydrogen-bonding capacity.
  • Benzyl Group: The 2,4-dichlorobenzyl group (target, ) enhances lipophilicity compared to 4-chlorobenzyl () or non-benzyl substituents ().
  • Triazole Substituents : Methylsulfanyl (target, ) and sulfanyl () groups may participate in hydrogen bonding, while allyl/propadienyl groups () introduce steric hindrance or reactivity.

Research Findings and Implications

Antiviral Activity: Triazole-linked pyridinone derivatives (e.g., compounds in ) show inhibitory effects on viruses like cucumber mosaic virus (CMV) at 500 mg/L.

Structural Stability : Allyl-substituted triazoles () may reduce stability due to unsaturated bonds, whereas ethyl/methyl groups (target, ) favor metabolic stability.

Lipophilicity and Bioavailability : The 2,4-dichlorobenzyl group in the target compound likely improves membrane permeability compared to analogs with less lipophilic substituents (e.g., 3-trifluoromethylbenzyl in ).

Synthetic Accessibility : Compounds with methylsulfanyl groups (target, ) are synthetically tractable via thiol-alkylation, while propadienylsulfanyl () requires specialized reagents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Base-mediated alkylation of triazole-thiol intermediates is a common approach. Dissolve 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in methanol with NaOH, followed by dropwise addition of alkyl halides (e.g., ethyl iodide for ethyl substitution). Reaction progress is monitored via TLC .
  • Critical parameters: Solvent polarity (methanol vs. ethanol), stoichiometric ratios (1:1 molar ratio of thiol to alkyl halide), and temperature (room temperature to 60°C). Post-reaction purification via column chromatography using ethyl acetate/hexane mixtures is recommended .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Elemental analysis : Verify C, H, N, S content with ≤0.4% deviation from theoretical values.
  • Spectroscopy : ¹H-NMR (DMSO-d₆) to confirm substituent integration (e.g., methylsulfanyl singlet at δ 2.5–3.0 ppm; pyridinone aromatic protons at δ 7.0–8.5 ppm). LC-MS (ESI+) for molecular ion detection (e.g., [M+H]⁺ ~454.3 m/z) .
  • XRD : For crystalline derivatives, compare unit cell parameters with analogous triazole-pyridinone structures .

Q. What experimental designs are suitable for evaluating the compound’s stability under varying conditions?

  • Methodology :

  • Accelerated degradation studies : Expose the compound to UV light (254 nm), acidic/basic buffers (pH 2–12), and elevated temperatures (40–80°C). Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Key metrics : Half-life (t₁/₂), degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation) .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict biological targets and binding affinities?

  • Methodology :

  • Protein preparation : Retrieve crystal structures (e.g., PDB IDs for fungal CYP51 or bacterial DNA gyrase) and optimize hydrogen bonding networks.
  • Docking software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes to encompass active sites (e.g., 20 ų for triazole-containing inhibitors). Validate with known ligands (e.g., fluconazole for CYP51) .
  • ADME prediction : SwissADME or pkCSM to assess logP, bioavailability, and CYP450 interactions. Compare with structurally similar drugs (e.g., voriconazole) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values from antifungal/antibacterial assays (e.g., microdilution vs. disk diffusion). Normalize data using positive controls (e.g., amphotericin B for fungi).
  • Structural analogs : Evaluate substituent effects (e.g., methylsulfanyl vs. cyclohexyl in triazole derivatives). Data from compounds like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 32362-88-2) suggest alkyl chain length impacts membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?

  • Methodology :

  • Systematic variation : Synthesize derivatives with modified substituents (e.g., ethyl → propyl at position 4; methylsulfanyl → sulfoxide).
  • Biological testing : Prioritize assays relevant to hypothesized targets (e.g., antifungal: Candida albicans; antibacterial: Staphylococcus aureus).
  • Data correlation : Use QSAR models (e.g., CoMFA) to link logP, polar surface area, and bioactivity .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

  • Methodology :

  • Environmental partitioning : Estimate soil-water (Kₒc) and octanol-water (logKₒw) coefficients using EPI Suite.
  • Degradation pathways : Simulate hydrolysis (pH 7, 25°C) and photolysis (UV-A/B). Quantify metabolites via LC-MS/MS .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) tests .

Methodological Notes

  • Synthesis : Prioritize regioselective alkylation to avoid byproducts (e.g., N- vs. S-alkylation in triazoles) .
  • Bioassays : Include cytotoxicity controls (e.g., mammalian cell lines) to differentiate selective activity .
  • Data validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous compounds (e.g., 4-(benzalamino)-3-(3-pyridyl)-1H-1,2,4-triazole-5-thione ) .

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